molecular formula C19H30O7 B11974275 24-Meo-3,6,9,12,15,18-hexaoxa-bicyclo(18.3.1)tetracosa-1(23),20(24),21-triene

24-Meo-3,6,9,12,15,18-hexaoxa-bicyclo(18.3.1)tetracosa-1(23),20(24),21-triene

Cat. No.: B11974275
M. Wt: 370.4 g/mol
InChI Key: OUKZKMSCDDNPBO-UHFFFAOYSA-N
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Chemical Reactions Analysis

24-Meo-3,6,9,12,15,18-hexaoxa-bicyclo(18.3.1)tetracosa-1(23),20(24),21-triene can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions may occur, especially at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions would depend on the specific conditions and reagents used .

Scientific Research Applications

24-Meo-3,6,9,12,15,18-hexaoxa-bicyclo(183

Mechanism of Action

The mechanism of action of 24-Meo-3,6,9,12,15,18-hexaoxa-bicyclo(18.3.1)tetracosa-1(23),20(24),21-triene is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s multiple ether linkages and methoxy groups may allow it to form stable complexes with proteins, enzymes, or other biological macromolecules, thereby modulating their activity .

Comparison with Similar Compounds

24-Meo-3,6,9,12,15,18-hexaoxa-bicyclo(18.3.1)tetracosa-1(23),20(24),21-triene can be compared with other similar compounds, such as:

  • 2’-methoxy-1’,3’-xylyl-21-crown-6
  • 2-methoxy-1,3-xylyl-21-crown-6
  • 24-Methoxy-3,6,9,12,15,18-hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique arrangement of ether linkages and methoxy groups in this compound distinguishes it from these related compounds .

Properties

Molecular Formula

C19H30O7

Molecular Weight

370.4 g/mol

IUPAC Name

24-methoxy-3,6,9,12,15,18-hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene

InChI

InChI=1S/C19H30O7/c1-20-19-17-3-2-4-18(19)16-26-14-12-24-10-8-22-6-5-21-7-9-23-11-13-25-15-17/h2-4H,5-16H2,1H3

InChI Key

OUKZKMSCDDNPBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2COCCOCCOCCOCCOCCOCC1=CC=C2

Origin of Product

United States

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